molecular formula C16H31NO7S2 B12421576 Boc-amino-PEG3-SS-acid

Boc-amino-PEG3-SS-acid

Cat. No.: B12421576
M. Wt: 413.6 g/mol
InChI Key: YGTPMONHRLIFLB-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-amino-PEG3-SS-acid typically involves the following steps:

    Protection of the Amine Group: The amine group is protected using a Boc group. This is achieved by reacting the amine with di-tert-butyl dicarbonate in the presence of a base.

    Formation of the PEG Spacer: The PEG spacer is introduced by reacting the Boc-protected amine with a PEG derivative.

    Introduction of the Disulfide Bond: The disulfide bond is formed by reacting the PEG derivative with a disulfide-containing reagent.

    Attachment of the Carboxylic Acid Moiety: The final step involves attaching the carboxylic acid moiety to the PEG-disulfide intermediate.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The compound is typically purified using techniques such as column chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

Boc-amino-PEG3-SS-acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Boc-amino-PEG3-SS-acid has a wide range of applications in scientific research:

Mechanism of Action

Boc-amino-PEG3-SS-acid functions as a cleavable linker in ADCs. The disulfide bond is sensitive to the reducing environment inside cells, leading to cleavage and release of the drug payload. The PEG spacer enhances solubility and biocompatibility, while the Boc group protects the amine during synthesis and can be removed under acidic conditions to expose the reactive amine .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Boc-amino-PEG3-SS-acid is unique due to its combination of a cleavable disulfide bond, a PEG spacer for enhanced solubility, and a Boc-protected amine for controlled reactivity. This makes it particularly suitable for the synthesis of ADCs and other bioconjugates .

Biological Activity

Boc-amino-PEG3-SS-acid, also known as BocNH-PEG3-SS-acid, is a cleavable linker extensively utilized in bioconjugation and peptide synthesis. Its unique structure, featuring a Boc-protected amine, a polyethylene glycol (PEG) spacer, and a disulfide bond, enables controlled release in biological systems. This article explores its biological activity, applications, and relevant research findings.

Structure and Properties

Chemical Structure:

  • Molecular Formula: C16H31NO7S2
  • Molecular Weight: 413.54 g/mol
  • CAS Number: 2749285-27-4
  • Purity: >96%

The compound consists of:

  • A Boc-protected amine that prevents premature reactions.
  • A PEG3 spacer that enhances solubility and reduces steric hindrance.
  • A disulfide bond that facilitates cleavage under reducing conditions, allowing for controlled drug release.

The biological activity of this compound is primarily attributed to its ability to serve as a cleavable linker in antibody-drug conjugates (ADCs). The disulfide bond can be selectively cleaved in the reducing environment of the cytoplasm or tumor microenvironment, releasing the attached drug or therapeutic agent at the target site. This mechanism enhances the efficacy of therapeutic agents while minimizing systemic toxicity.

Applications

This compound is used in various applications:

  • Peptide Synthesis : It allows for the incorporation of cleavable linkers into peptides, enhancing their therapeutic potential.
  • Drug Delivery Systems : The compound supports controlled release mechanisms in drug delivery applications.
  • Bioconjugation : It facilitates the attachment of proteins or peptides to other molecules, enabling targeted therapies.

Case Studies and Experimental Data

  • Antibody-Drug Conjugates (ADCs) :
    • In a study assessing the efficacy of ADCs using this compound, researchers reported improved tumor targeting and reduced off-target effects compared to traditional drug delivery methods. The disulfide linkage allowed for selective release of the cytotoxic agent within cancer cells, enhancing therapeutic outcomes .
  • In Vivo Studies :
    • A high-throughput physiological assay demonstrated that compounds linked via PEG linkers exhibited significantly enhanced potency (EC50 values as low as 1.47 nM) in activating signaling pathways associated with protease-activated receptor 2 (PAR2) . This indicates that this compound can improve the pharmacological profile of therapeutic agents.
  • Structure Activity Relationship (SAR) Studies :
    • Research on PEG-peptide conjugates highlighted how variations in linker chemistry can affect biological activity. The incorporation of this compound into peptide constructs resulted in sustained activation of cellular pathways critical for immune responses .

Comparative Analysis

PropertyThis compoundOther PEG Linkers
CleavabilityYes (disulfide bond)Varies (ester/amide)
SolubilityHighVaries
Therapeutic ApplicationADCs, drug deliveryBroad (e.g., vaccines)
Release MechanismReducing environmentpH or enzymatic

Properties

Molecular Formula

C16H31NO7S2

Molecular Weight

413.6 g/mol

IUPAC Name

3-[2-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethyldisulfanyl]propanoic acid

InChI

InChI=1S/C16H31NO7S2/c1-16(2,3)24-15(20)17-5-6-21-7-8-22-9-10-23-11-13-26-25-12-4-14(18)19/h4-13H2,1-3H3,(H,17,20)(H,18,19)

InChI Key

YGTPMONHRLIFLB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCOCCOCCOCCSSCCC(=O)O

Origin of Product

United States

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